

Electrochemical properties of NiSb electrodes for water splitting

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An Application Note on the Electrochemical Properties of NiSb Electrodes for Water Splitting

Audience: Researchers, scientists, and professionals in the fields of materials science, electrochemistry, and renewable energy.

Abstract: The production of green hydrogen through electrochemical water splitting is a cornerstone of future sustainable energy systems. This process is critically dependent on the development of efficient, stable, and cost-effective electrocatalysts for the hydrogen evolution reaction (HER) and the oxygen evolution reaction (OER). Nickel antimonide (NiSb) has emerged as a promising non-noble-metal-based catalyst due to its unique electronic structure, high intrinsic activity, and stability, particularly in alkaline media. This document provides a summary of the electrochemical properties of NiSb electrodes, detailed protocols for their synthesis and evaluation, and a workflow for their characterization.

Electrochemical Performance of NiSb Electrocatalysts

NiSb-based materials have demonstrated significant activity for both HER and OER, positioning them as potential bifunctional catalysts for overall water splitting. The synergistic effect between nickel and antimony is believed to optimize the adsorption energies of reaction intermediates, thereby enhancing catalytic performance.^[1] The performance metrics are highly dependent on the synthesis method, morphology, and the operating electrolyte (acidic vs. alkaline).

Table 1: Summary of Quantitative Performance Data for NiSb Electrodes

Reaction	Catalyst/Method	Electrolyte	Overpotential at 10 mA/cm ² (mV)	Overpotential at 50 mA/cm ² (mV)	Stability	Reference
HER	Ni-Sb Nanostructured / One-step	Alkaline Medium	158	-	Stable for 60,000 s at 100 mA/cm ²	[1]
	Electrodeposition					
OER	Ni-Sb Nanostructured / One-step	Alkaline Medium	367	-	Stable for 60,000 s at 100 mA/cm ²	[1]
	Electrodeposition					
HER	NiSb Nanoparticles / Solution-based Hot-injection	Acidic Electrolytes	437	531	Exhibits excellent HER stability	[1][2]

Note: Performance characteristics can vary significantly based on the catalyst's specific morphology, substrate, and testing conditions.

Experimental Protocols

This section outlines the detailed methodologies for the synthesis, characterization, and electrochemical evaluation of NiSb electrodes.

Protocol for NiSb Electrode Synthesis via Electrodeposition

Electrodeposition is a scalable, binder-free method for fabricating catalyst-coated electrodes.[\[1\]](#) [\[3\]](#) This protocol describes a one-step process to create a nanostructured Ni-Sb catalyst on a conductive substrate like nickel foam (NF) or carbon paper.

Materials and Equipment:

- Substrate: Nickel Foam (NF), cleaned by sonication sequentially in acetone, ethanol, and deionized (DI) water.
- Electrolyte Bath: An organic solution (e.g., ethylene glycol) containing nickel(II) chloride ($\text{NiCl}_2 \cdot 6\text{H}_2\text{O}$) and antimony(III) chloride (SbCl_3) precursors.
- Electrochemical Cell: A standard three-electrode setup with the cleaned NF as the working electrode, a platinum sheet as the counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl as the reference electrode.
- Power Source: Potentiostat/Galvanostat.

Procedure:

- Electrolyte Preparation: Dissolve appropriate molar concentrations of $\text{NiCl}_2 \cdot 6\text{H}_2\text{O}$ and SbCl_3 in the organic solvent. The ratio of Ni:Sb in the solution will influence the stoichiometry of the final deposit.
- Cell Assembly: Assemble the three-electrode cell, ensuring the working electrode is fully immersed in the electrolyte bath.
- Electrodeposition: Apply a constant potential or current density for a specified duration (e.g., -1.0 V vs. SCE for 1800 seconds). The deposition parameters should be optimized to achieve the desired morphology and composition.
- Post-Treatment: After deposition, gently rinse the fabricated Ni-Sb/NF electrode with ethanol and DI water to remove residual electrolyte.

- Drying: Dry the electrode in a vacuum oven at 60°C for at least 6 hours before characterization and testing.

Protocol for Material Characterization

1. Structural Analysis (X-Ray Diffraction - XRD):

- Purpose: To identify the crystalline phase and structure of the synthesized NiSb material.
- Procedure: Mount the prepared electrode onto the XRD sample holder. Perform a scan over a 2θ range (e.g., 20° to 80°) using a Cu K α radiation source. Compare the resulting diffraction pattern with standard patterns (e.g., JCPDS cards) to confirm the hexagonal phase of NiSb.[1]

2. Morphological and Compositional Analysis (SEM/EDX):

- Purpose: To visualize the surface morphology, nanostructure, and elemental composition of the catalyst.
- Procedure:
- SEM: Mount a small piece of the electrode on an SEM stub using carbon tape. Sputter-coat with a thin layer of gold or carbon if the sample is not sufficiently conductive. Acquire images at various magnifications to observe the nanostructure.
- EDX: During SEM analysis, use the Energy-Dispersive X-ray Spectroscopy detector to perform elemental mapping and quantitative analysis to confirm the presence and distribution of Ni and Sb.

Protocol for Electrochemical Evaluation

Equipment and Setup:

- A standard three-electrode electrochemical cell.
- Working Electrode: The synthesized NiSb electrode.
- Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE).
- Counter Electrode: Platinum foil or graphite rod.
- Electrolyte: 1.0 M KOH for alkaline conditions or 0.5 M H₂SO₄ for acidic conditions.[1]

- Potentiostat/Galvanostat.

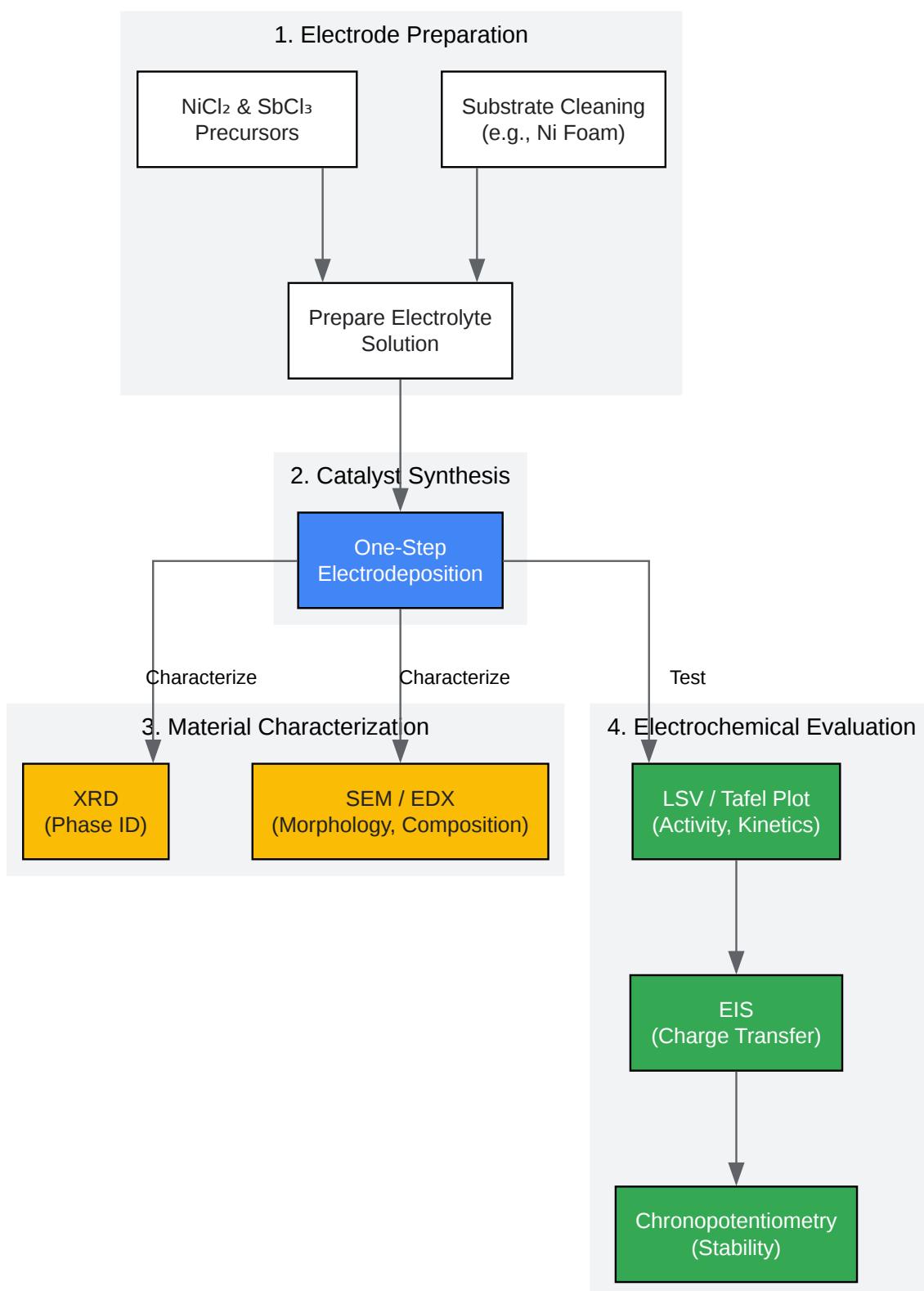
Procedure:

- Electrolyte Preparation: Prepare the electrolyte solution and purge with high-purity N₂ or H₂ gas for at least 30 minutes to remove dissolved oxygen.
- Potential Calibration: All measured potentials should be converted to the Reversible Hydrogen Electrode (RHE) scale using the Nernst equation: $E(\text{RHE}) = E(\text{Ref}) + 0.059 \times \text{pH} + E^\circ(\text{Ref})$.
- Linear Sweep Voltammetry (LSV) for HER/OER Activity:
 - Scan the potential at a slow rate (e.g., 5 mV/s) in the cathodic direction for HER or the anodic direction for OER.
 - The overpotential (η) required to reach a benchmark current density (typically 10 mA/cm²) is determined from the LSV curve.
- Tafel Analysis:
 - Plot the overpotential (η) versus the logarithm of the current density ($\log|j|$).
 - The linear portion of this "Tafel plot" is fitted to the Tafel equation ($\eta = b \times \log|j| + a$), where 'b' is the Tafel slope. A smaller Tafel slope indicates more favorable reaction kinetics.
- Electrochemical Impedance Spectroscopy (EIS):
 - Purpose: To analyze the electrode kinetics and charge transfer resistance (R_{ct}).
 - Procedure: Apply a small AC voltage perturbation over a range of frequencies (e.g., 100 kHz to 0.1 Hz) at a specific overpotential. The resulting Nyquist plot can be fitted to an equivalent circuit model to determine R_{ct}. A smaller R_{ct} value signifies faster charge transfer.
- Stability Test (Chronopotentiometry/Chronoamperometry):
 - Purpose: To evaluate the long-term durability of the catalyst.

- Procedure: Apply a constant current density (e.g., 10 mA/cm² or 100 mA/cm²) for an extended period (e.g., 24-100 hours) and record the potential over time. A stable potential indicates good catalyst durability.[1]

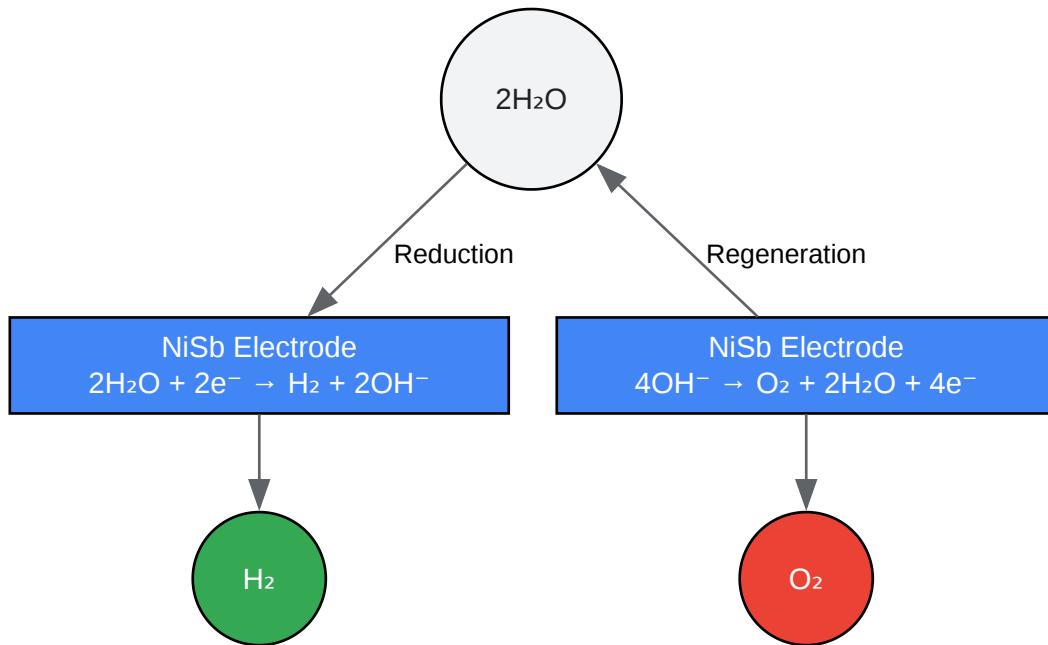
Visualized Workflows and Mechanisms

Diagrams created using Graphviz help to visualize the experimental process and the underlying electrochemical reactions.

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Caption: Experimental workflow for NiSb electrode synthesis and evaluation.

Overall Water Splitting on NiSb Electrodes (Alkaline)

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Caption: Key reactions in alkaline water splitting using NiSb electrodes.

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